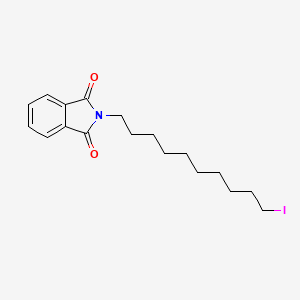![molecular formula C13H7F6NO B13425531 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425531.png)
4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline is a fluorinated aromatic compound known for its unique chemical properties and applications. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of palladium catalysts and bases such as sodium hydride in solvents like DMF (dimethylformamide) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which is used in its synthesis
Common Reagents and Conditions:
Bases: Sodium hydride, potassium carbonate.
Catalysts: Palladium-based catalysts.
Solvents: DMF, toluene, and other polar aprotic solvents.
Conditions: Inert atmosphere (argon or nitrogen), elevated temperatures (100-150°C)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Mécanisme D'action
The mechanism by which 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, influencing pathways involved in cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
- 2,6-Difluoro-4-hydroxybenzonitrile
- Flufenoxuron
- 4-(trifluoromethyl)phenol
Comparison: Compared to these similar compounds, 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its multiple fluorine atoms provide enhanced stability and reactivity, making it more suitable for certain applications in pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C13H7F6NO |
|---|---|
Poids moléculaire |
307.19 g/mol |
Nom IUPAC |
4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline |
InChI |
InChI=1S/C13H7F6NO/c14-8-5-7(20)1-2-11(8)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2 |
Clé InChI |
LMQFDMOSHAAKOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)F)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


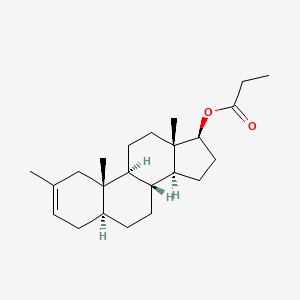
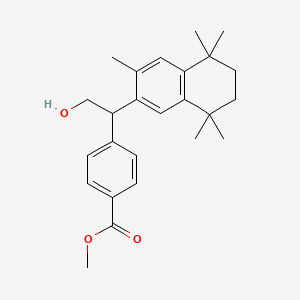
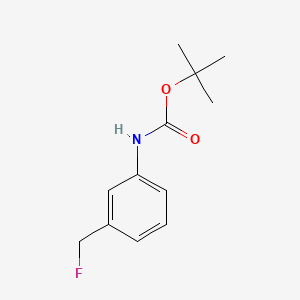
![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)
![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)
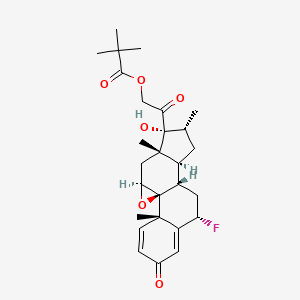


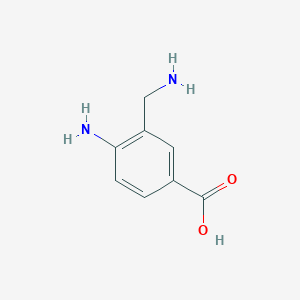


![(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13425529.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B13425539.png)
